molecular formula C12H13F4NO B8704742 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 137884-52-7

4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol

Cat. No. B8704742
Key on ui cas rn: 137884-52-7
M. Wt: 263.23 g/mol
InChI Key: WFKLNXPLZQNJHD-UHFFFAOYSA-N
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Patent
US07579474B2

Procedure details

To a solution of tert-butyl 4-[4-fluoro-3-(trifluoro-methyl)phenyl]-4-hydroxypiperidine-1-carboxylate (4.25 g, 11.7 mmol) in methylen chloride (30 ml) was added trifluoroacetic acid (4 ml) and the solution was stirred at ambient temperature for 20 h. 1 M aqueous sodium hydroxide (50 ml) was added and the aqueous phase was extracted with methylen chloride (3×50 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness. The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1) to give the title compound (1.28 g). MS m/z (rel. intensity, 70 eV) 263 (M+, 9), 245 (59), 244 (29), 163 (20), 56 (bp).
Name
tert-butyl 4-[4-fluoro-3-(trifluoro-methyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[C:22]([F:25])([F:24])[F:23].FC(F)(F)C(O)=O.[OH-].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][C:3]=1[C:22]([F:25])([F:23])[F:24] |f:2.3|

Inputs

Step One
Name
tert-butyl 4-[4-fluoro-3-(trifluoro-methyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
4.25 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O)C(F)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylen chloride (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (ethylacetate/methanol, 1:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1(CCNCC1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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